methyl 5-amino-2-(difluoromethoxy)benzoate
Description
Methyl 5-amino-2-(difluoromethoxy)benzoate is a substituted benzoate ester characterized by an amino group at the 5-position and a difluoromethoxy group at the 2-position of the benzene ring. Its molecular formula is C₉H₈F₂N₀₃ (based on and ), with a molecular weight of 217.17 g/mol.
Properties
IUPAC Name |
methyl 5-amino-2-(difluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO3/c1-14-8(13)6-4-5(12)2-3-7(6)15-9(10)11/h2-4,9H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOSXPXMIVSGDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632626-84-7 | |
| Record name | methyl 5-amino-2-(difluoromethoxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-2-(difluoromethoxy)benzoate typically involves the reaction of 5-amino-2-hydroxybenzoic acid with difluoromethyl ether in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-(difluoromethoxy)benzoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted benzoates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
Case Studies
- Study on Antitumor Efficacy : A study evaluated the effects of methyl 4-amino-3-(difluoromethoxy)benzoate on MDA-MB-231 breast cancer cells. Results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM, demonstrating its potential as an anticancer agent.
- Inflammation Model : In a mouse model of induced inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-α and IL-6). Histological analysis showed reduced tissue damage compared to control groups, indicating protective effects against inflammation-induced injury.
Mechanism of Action
The mechanism of action of methyl 5-amino-2-(difluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function and downstream signaling pathways .
Comparison with Similar Compounds
Methyl 5-Amino-2-Fluorobenzoate (CAS 56741-34-5)
- Structure : Differs by replacing the difluoromethoxy group with a single fluorine atom at the 2-position .
- Molecular Formula: C₈H₈FNO₂ (simpler backbone).
- Key Differences: Electron Effects: The fluorine atom is less electron-withdrawing than the difluoromethoxy group, altering the ring’s electronic environment. Applications: Used as a synthetic intermediate (), whereas the difluoromethoxy group in the target compound may enhance metabolic stability in drug candidates.
Methyl 4-Chloro-2-(Difluoromethoxy)Benzoate (CAS 639826-30-5)
- Structure: Chlorine at the 4-position instead of an amino group at the 5-position .
- Molecular Formula : C₉H₇ClF₂O₃.
- Key Differences: Substituent Effects: The chloro group is strongly electron-withdrawing, whereas the amino group is electron-donating. This impacts reactivity in electrophilic substitution reactions. Stability: Requires storage at 0–6°C (), suggesting higher sensitivity compared to the amino-substituted compound. Applications: Likely used in agrochemicals (similar to sulfonylurea derivatives in ), whereas the amino group in the target compound could facilitate biological interactions in pharmaceuticals.
Methyl 5-Amino-2-[2-(4-Fluorophenyl)Ethyl]Benzoate
Methyl 3-Amino-5-(Difluoromethoxy)Benzoate
- Structure: Positional isomer with the amino group at the 3-position instead of 5 ().
- Solubility: The positional shift may affect hydrogen-bonding capacity and solubility in polar solvents.
Physicochemical and Reactivity Profiles
Solubility and Polarity
- Target Compound: The amino group enhances polarity, while the difluoromethoxy group adds moderate lipophilicity. This balance may improve bioavailability compared to analogs like methyl 4-chloro-2-(difluoromethoxy)benzoate .
- Methyl Benzoate Derivatives: Non-amino analogs (e.g., methyl 2-chlorobenzoate, ) exhibit lower solubility due to the absence of polar amino groups.
Chemical Reactivity
- Electrophilic Substitution: The amino group activates the ring, directing incoming electrophiles to the para and ortho positions. In contrast, the difluoromethoxy group deactivates the ring but directs substituents to specific positions .
- Stability : The difluoromethoxy group resists hydrolysis better than methoxy groups due to fluorine’s electronegativity, enhancing metabolic stability in biological systems .
Biological Activity
Methyl 5-amino-2-(difluoromethoxy)benzoate is a compound of increasing interest in biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features an amino group and a difluoromethoxy group attached to a benzoate ring. This combination of functional groups contributes to its distinct chemical reactivity and biological properties. The presence of fluorine atoms enhances lipophilicity, which can affect the compound's absorption and distribution in biological systems .
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate enzyme activities by binding to their active sites, potentially altering downstream signaling pathways. This mechanism is crucial for understanding its therapeutic potential, particularly in enzyme-related disorders .
Enzyme Interactions
Research indicates that this compound is utilized in studies focused on enzyme interactions. It has been shown to inhibit certain enzyme activities, which may lead to therapeutic benefits in conditions where enzyme modulation is desired.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of benzoates, including this compound, exhibit antimicrobial properties against various pathogens. For instance, compounds with similar structures have shown significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Study on Antimicrobial Properties
A notable study evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common bacterial strains:
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| This compound | 0.21 | Pseudomonas aeruginosa |
| This compound | 0.25 | Escherichia coli |
This study highlighted the compound's potential as a lead structure for developing new antimicrobial agents .
Cytotoxicity Evaluation
In another investigation involving B16F10 murine melanoma cells, the cytotoxic effects of this compound were assessed using an MTT assay. Results indicated that the compound did not exhibit significant cytotoxicity at concentrations up to 20 µM over 48 hours, suggesting a favorable safety profile for further research into its therapeutic applications .
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to understand its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 5-amino-2-fluorobenzoate | Lacks difluoromethoxy group | Lower antimicrobial activity |
| Methyl 2-amino-4-(difluoromethoxy)benzoate | Different position of functional groups | Similar enzyme inhibition |
The presence of the difluoromethoxy group in this compound enhances its biological activity compared to analogs lacking this feature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
